
4-ethoxy-N-(2,2,6,6-tetramethyl-4-piperidinyl)-1-naphthalenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-ethoxy-N-(2,2,6,6-tetramethyl-4-piperidinyl)-1-naphthalenesulfonamide, also known as SUCNR1 antagonist, is a chemical compound that has garnered significant attention in scientific research due to its potential therapeutic properties.
作用機序
The 4-ethoxy-N-(2,2,6,6-tetramethyl-4-piperidinyl)-1-naphthalenesulfonamide antagonist works by inhibiting the succinate receptor 1 (4-ethoxy-N-(2,2,6,6-tetramethyl-4-piperidinyl)-1-naphthalenesulfonamide), which plays a crucial role in various physiological processes, including metabolism, inflammation, and cell proliferation. By blocking this receptor, the compound can modulate these processes, leading to its potential therapeutic effects.
Biochemical and Physiological Effects:
The 4-ethoxy-N-(2,2,6,6-tetramethyl-4-piperidinyl)-1-naphthalenesulfonamide antagonist has been shown to have several biochemical and physiological effects, including reducing inflammation, improving glucose metabolism, and inhibiting tumor growth. It has also been found to regulate the immune system and modulate lipid metabolism.
実験室実験の利点と制限
One of the main advantages of using 4-ethoxy-N-(2,2,6,6-tetramethyl-4-piperidinyl)-1-naphthalenesulfonamide antagonist in lab experiments is its specificity towards the 4-ethoxy-N-(2,2,6,6-tetramethyl-4-piperidinyl)-1-naphthalenesulfonamide receptor, which allows for targeted modulation of physiological processes. However, one limitation is the lack of clinical data on the compound's safety and efficacy, which requires further investigation.
将来の方向性
There are several future directions for 4-ethoxy-N-(2,2,6,6-tetramethyl-4-piperidinyl)-1-naphthalenesulfonamide antagonist research, including exploring its potential therapeutic effects in other diseases, investigating its safety and efficacy in clinical trials, and developing more potent and selective compounds. Additionally, the compound's mechanism of action and its interaction with other physiological pathways need further investigation.
In conclusion, the 4-ethoxy-N-(2,2,6,6-tetramethyl-4-piperidinyl)-1-naphthalenesulfonamide antagonist is a promising compound that has shown potential therapeutic effects in various diseases. Its specificity towards the 4-ethoxy-N-(2,2,6,6-tetramethyl-4-piperidinyl)-1-naphthalenesulfonamide receptor allows for targeted modulation of physiological processes, making it a valuable tool in scientific research. Further investigation is needed to fully understand its mechanism of action and its safety and efficacy in clinical trials.
合成法
The synthesis of 4-ethoxy-N-(2,2,6,6-tetramethyl-4-piperidinyl)-1-naphthalenesulfonamide involves the reaction between 4-chloro-1-naphthalenesulfonamide and 2,2,6,6-tetramethyl-4-piperidone, followed by the addition of ethyl iodide. The resulting product is then purified through column chromatography.
科学的研究の応用
The 4-ethoxy-N-(2,2,6,6-tetramethyl-4-piperidinyl)-1-naphthalenesulfonamide antagonist has been extensively studied for its potential therapeutic effects in various diseases, including diabetes, obesity, and cancer. In diabetes, this compound has been shown to improve glucose homeostasis and insulin sensitivity. In obesity, it has been found to reduce adipose tissue inflammation and improve lipid metabolism. In cancer, 4-ethoxy-N-(2,2,6,6-tetramethyl-4-piperidinyl)-1-naphthalenesulfonamide antagonist has been shown to inhibit tumor growth and metastasis.
特性
分子式 |
C21H30N2O3S |
|---|---|
分子量 |
390.5 g/mol |
IUPAC名 |
4-ethoxy-N-(2,2,6,6-tetramethylpiperidin-4-yl)naphthalene-1-sulfonamide |
InChI |
InChI=1S/C21H30N2O3S/c1-6-26-18-11-12-19(17-10-8-7-9-16(17)18)27(24,25)22-15-13-20(2,3)23-21(4,5)14-15/h7-12,15,22-23H,6,13-14H2,1-5H3 |
InChIキー |
TVVZGYACNXUJFY-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=C(C2=CC=CC=C21)S(=O)(=O)NC3CC(NC(C3)(C)C)(C)C |
正規SMILES |
CCOC1=CC=C(C2=CC=CC=C21)S(=O)(=O)NC3CC(NC(C3)(C)C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-(2-Chlorophenyl)-4-[(4-methylphenyl)sulfonyl]piperazine](/img/structure/B245580.png)
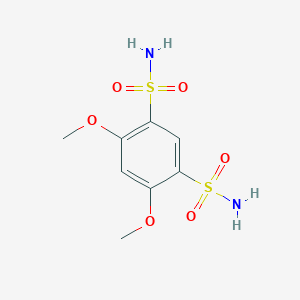
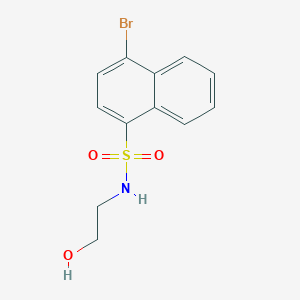
![1-(4-Ethylphenyl)-4-[(4-fluoro-3-methoxyphenyl)sulfonyl]piperazine](/img/structure/B245584.png)
![1-(3-Chloro-2-methylphenyl)-4-[(5-fluoro-2-methoxyphenyl)sulfonyl]piperazine](/img/structure/B245586.png)
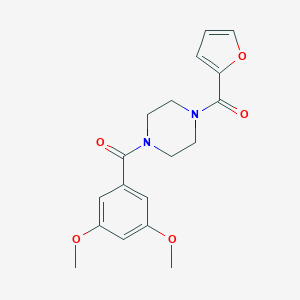
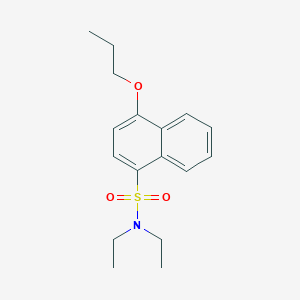
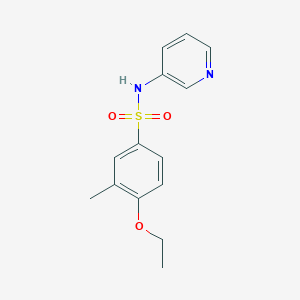
![2-Bromo-5-[(2,6-dimethyl-4-morpholinyl)sulfonyl]phenyl methyl ether](/img/structure/B245607.png)
![Ethyl 1-[(4-chloro-3-methoxyphenyl)sulfonyl]-4-piperidinecarboxylate](/img/structure/B245627.png)
![Ethyl 1-[(2,3,4-trimethylphenyl)sulfonyl]-4-piperidinecarboxylate](/img/structure/B245628.png)
![1-[(5-Fluoro-2-methoxyphenyl)sulfonyl]pyrrolidine](/img/structure/B245630.png)
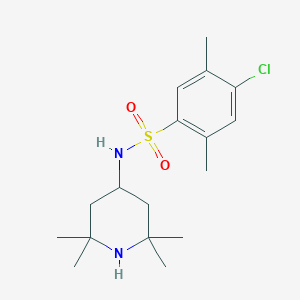
![1-(3-Chloro-2-methylphenyl)-4-[(2-methoxy-5-methylphenyl)sulfonyl]piperazine](/img/structure/B245638.png)